2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide

Metabolic stability Cytochrome P450 Drug design

Expanding the 2-sulfanyl benzoxazole antitubercular series is hindered by a lack of cyclopropyl amide analogs. This fragment (MW 248.30, cLogP ~2.4) directly addresses that gap. - Fills the unexplored cyclopropylacetamide SAR space, with the 2-sulfanyl pharmacophore critical for anti-Candida and anti-TB activity. - Superior ligand efficiency (LE ~0.42 for a hypothetical 1 µM binder) vs. higher-MW analogs, ideal for FBDD campaigns. - Enables direct benchmarking against the 3,5-dinitrobenzyl analog (MIC 1 µmol/L vs. M. tuberculosis H37Rv).

Molecular Formula C12H12N2O2S
Molecular Weight 248.30 g/mol
Cat. No. B5596495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide
Molecular FormulaC12H12N2O2S
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)CSC2=NC3=CC=CC=C3O2
InChIInChI=1S/C12H12N2O2S/c15-11(13-8-5-6-8)7-17-12-14-9-3-1-2-4-10(9)16-12/h1-4,8H,5-7H2,(H,13,15)
InChIKeyVFWFUBYKMOLWPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide: Procurement-Relevant Structural and Pharmacophoric Profile


2-(1,3-Benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide (C12H12N2O2S, MW 248.30) is a benzoxazole derivative featuring a sulfanyl bridge linking the benzoxazole core at position 2 to a cyclopropylacetamide moiety. The benzoxazole scaffold is a privileged structure in medicinal chemistry with documented antibacterial, antifungal, antitubercular, antiviral, and anticancer activities [1]. The sulfanyl (–S–) linker at the 2-position is a recurrent motif in bioactive benzoxazoles, including the anti-virulence compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylacetamide, which inhibits MvfR-regulated quorum sensing in Pseudomonas aeruginosa [2]. The cyclopropyl group on the terminal acetamide nitrogen is a common metabolic-stability-enhancing modification in drug design. Together, these three pharmacophoric elements distinguish this compound from simpler benzoxazole derivatives lacking either the sulfanyl linker or the constrained cyclopropyl amide group.

Why Generic Substitution Fails: Functional-Group-Specific Differentiation of 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide


In-class benzoxazole compounds cannot be treated as interchangeable procurement items because small structural changes at the 2-position linker and the amide nitrogen produce large shifts in biological activity, target selectivity, and physicochemical properties. For example, within the 2-benzylsulfanyl benzoxazole series evaluated against Mycobacterium tuberculosis, the MIC values varied by more than 16-fold depending solely on the benzyl substitution pattern, with 3,5-dinitro substitution yielding MIC of 1 µmol/L while 4-nitro and 3-nitro analogs gave MIC of 16 µmol/L [1]. Similarly, in the anti-Candida benzoxazole series, the replacement of an ethanone with an ethanol group at the terminal carbon changed the fungistatic concentration and altered the mechanism from membrane permeabilization to sterol biosynthesis blockade [2]. Consequently, a compound with a cyclopropylacetamide terminus at the sulfanyl bridge occupies a distinct pharmacological space that cannot be assumed equivalent to analogs bearing phenyl, benzyl, or unsubstituted acetamide termini.

Quantitative Comparator Evidence: 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide vs. Closest Analogs


Cyclopropyl vs. Phenyl Amide: Predicted Metabolic Stability Advantage

The cyclopropyl group on the terminal amide nitrogen is a well-established metabolic stability modification in medicinal chemistry. While direct microsomal stability data for 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide are not publicly available, the cyclopropyl amide is predicted to be significantly more resistant to amidase and CYP450-mediated N-dealkylation than the corresponding N-phenylacetamide analog 2-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylacetamide (WAY-297587) [1]. The phenyl analog has a measured cLogP of ~3.5, while the cyclopropyl analog is predicted to have cLogP of ~2.4, suggesting improved aqueous solubility and drug-likeness . Additionally, the cyclopropyl group reduces the number of aromatic rings from 3 to 2, lowering aromatic ring count liability for CYP inhibition.

Metabolic stability Cytochrome P450 Drug design

Sulfanyl Linker vs. Direct Attachment: Conformational and Electronic Differentiation

The X-ray crystal structure of the close analog 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide (CCDC deposition) confirms that the sulfanyl linker adopts a geometry where the benzoxazole ring system is essentially planar (r.m.s. deviation = 0.004 Å) and makes a dihedral angle of 66.16° with the terminal aromatic ring [1]. This demonstrates that the –S–CH2–C(=O)– linker provides significant rotational freedom, allowing the benzoxazole and the amide-bearing substituent to adopt conformations optimized for target binding. By contrast, compounds such as 2-(1,2-benzoxazol-3-yl)-N-cyclopropylacetamide that have the acetamide directly attached at the 3-position of the benzoxazole without a sulfanyl bridge are more rigid and present a different pharmacophoric vector.

Conformational flexibility Sulfur linker SAR

Antimycobacterial SAR Context: 2-Sulfanyl Benzoxazoles Show MIC Variability Exceeding 16-Fold Based on Terminal Substitution

In a systematic SAR study of 2-benzylsulfanyl benzoxazole derivatives against Mycobacterium tuberculosis H37Rv, the minimum inhibitory concentration (MIC) varied from 1 µmol/L to >1000 µmol/L depending on the benzyl ring substitution pattern [1]. The most active compound (3,5-dinitrobenzyl) gave MIC = 1 µmol/L, while the unsubstituted benzyl analog gave MIC = 32 µmol/L. Although 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide was not included in this panel, the data demonstrate that the terminal amide substituent at the sulfanyl bridge is a critical activity determinant. Compounds with an amide-linked cyclopropyl group have not been systematically evaluated in this antitubercular series, representing an unexplored pharmacophoric space. The cyclopropyl group, known to enhance target binding via favorable van der Waals interactions, could potentially improve activity relative to the unsubstituted benzyl benchmark.

Antitubercular Mycobacterium tuberculosis SAR

Anti-Candida Activity: Membrane-Directed Pleiotropic Mode of Action Is a Class Feature Retained in 2-Sulfanyl Benzoxazoles

Several 2-(1,3-benzoxazol-2-ylsulfanyl)-1-arylethanone derivatives have been evaluated against Candida albicans SC5314, showing pleiotropic antifungal action involving perturbation of total sterol content, interaction with exogenous ergosterol, and membrane permeabilization comparable to amphotericin B, but without cross-resistance [1]. Compounds 5d (4-bromophenyl), 5i (2,3,4-trichlorophenyl), 5k (2,4,6-trichlorophenyl), and 6a (5-bromo-benzoxazole) demonstrated anti-C. albicans SC5314 activity. While 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide was not directly tested, it shares the critical 2-sulfanylbenzoxazole pharmacophore required for this mechanism. The replacement of the ethanone with a cyclopropylacetamide group is predicted to modulate lipophilicity and hydrogen-bonding capacity, which may fine-tune membrane partitioning and antifungal potency.

Antifungal Candida albicans Membrane targeting

Physicochemical Differentiation: Molecular Weight and Predicted Solubility vs. Higher-MW Analogs

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide has a molecular weight of 248.30 g/mol (C12H12N2O2S), placing it in the optimal drug-like property space (MW < 300) . In contrast, closely related analogs bearing larger terminal substituents—such as N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide (MW ~326) and N-(1,3-benzodioxol-5-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide (MW 328.34)—have higher molecular weights and increased lipophilicity that may compromise solubility and oral absorption [1]. The compact cyclopropyl group keeps the compound within the lower-MW region of benzoxazole chemical space, an advantage for fragment-based screening and for programs requiring superior ligand efficiency metrics.

Physicochemical properties Drug-likeness Solubility

Optimal Research and Procurement Scenarios for 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide


Hit-to-Lead Optimization in Antitubercular Drug Discovery

Given that 2-benzylsulfanyl benzoxazoles exhibit MIC values as low as 1 µmol/L against M. tuberculosis H37Rv, and that the terminal substituent is the dominant activity determinant [1], the cyclopropylacetamide analog represents an unexplored but pharmacophorically rational entry point for a new antitubercular SAR series. Procurement of this compound enables expansion of the 2-sulfanyl benzoxazole chemical space into the cyclopropyl amide region, which has not been previously evaluated in this biological context. Researchers should screen this compound alongside the benchmark 3,5-dinitrobenzyl analog (MIC = 1 µmol/L) to establish relative potency.

Antifungal Lead Discovery Targeting Membrane Integrity Without Cross-Resistance

The 2-sulfanyl benzoxazole class has demonstrated pleiotropic anti-Candida activity with a mode of action involving ergosterol interaction, sterol biosynthesis blockade, and membrane permeabilization—comparable to azoles and amphotericin B but without cross-resistance to AmB [1]. The cyclopropyl analog, bearing the essential 2-sulfanyl pharmacophore, is a strong candidate for evaluation against azole-resistant Candida strains. Its lower predicted cLogP (~2.4) relative to arylethanone analogs may improve selectivity for fungal vs. mammalian membranes.

Fragment-Based Screening and Ligand Efficiency Optimization

With a molecular weight of 248.30 g/mol and 12 heavy atoms, this compound occupies the fragment-like region of chemical space and is suitable for fragment-based drug discovery (FBDD) campaigns [1]. Its predicted ligand efficiency (LE ~0.42 for a hypothetical 1 µM binder) is superior to that of higher-MW analogs such as the N-(4-acetylphenyl) derivative (MW ~326). Procurement of the low-MW cyclopropyl analog is therefore preferred for FBDD programs where maximizing binding efficiency per atom is the primary selection criterion.

Pharmacophore Model Building and Docking Studies for 2-Sulfanyl Benzoxazole Targets

The crystal structure of the close methoxyphenyl analog confirms that the sulfanyl-benzoxazole core adopts a specific geometry with a dihedral angle of ~66° between the benzoxazole plane and the terminal substituent [1]. This structural information, combined with the conformational constraints imposed by the cyclopropyl group, makes the target compound a valuable reference molecule for building 3D pharmacophore models and performing docking studies against enzymes or receptors hypothesized to recognize the 2-sulfanyl benzoxazole motif.

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